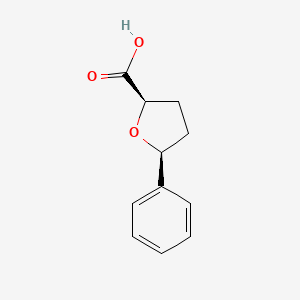
(2S)-2-(dimethylamino)-3,3-dimethylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(dimethylamino)-3,3-dimethylbutanoic acid, also known as (2S)-2,3-dimethylbutan-2-amine, is a chiral, non-aromatic, aliphatic and α-amino acid. It is an important biological intermediate, widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, it has been studied for its potential applications in biochemical and physiological research.
Applications De Recherche Scientifique
(2S)-2-(dimethylamino)-3,3-dimethylbutanoic acid has been studied for its potential applications in biochemical and physiological research. It has been found to be a useful reagent for the synthesis of peptides, proteins, and other organic compounds. In addition, it has been used as a chiral selector in enantioselective synthesis, as well as a catalyst for the preparation of chiral compounds.
Mécanisme D'action
(2S)-2-(dimethylamino)-3,3-dimethylbutanoic acid is an α-amino acid, meaning that it has an amino group attached to a carbon atom. This amino group can act as a nucleophile in a variety of reactions, including peptide bond formation. In addition, it can act as an acid, donating a proton to a nucleophile, and as a base, accepting a proton from a nucleophile.
Biochemical and Physiological Effects
(2S)-2-(dimethylamino)-3,3-dimethylbutanoic acid has been studied for its potential biochemical and physiological effects. It has been found to have a wide range of effects, including the inhibition of enzymes, the modulation of gene expression, and the promotion of cell growth and differentiation. In addition, it has been found to have anti-inflammatory and immunomodulatory effects, as well as antioxidant activity.
Avantages Et Limitations Des Expériences En Laboratoire
(2S)-2-(dimethylamino)-3,3-dimethylbutanoic acid has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and is easily synthesized in high yields. Furthermore, it is stable and has a low toxicity. However, it is not soluble in water, and so must be dissolved in an organic solvent such as dimethylformamide or dimethylacetamide.
Orientations Futures
There are several potential future directions for (2S)-2-(dimethylamino)-3,3-dimethylbutanoic acid research. These include further investigation into its potential applications in biochemistry, physiology, and pharmacology, as well as its potential for use in the synthesis of peptides, proteins, and other organic compounds. In addition, further research could be conducted into its potential as a chiral selector in enantioselective synthesis, and its potential for use as a catalyst in the preparation of chiral compounds. Finally, further research could be conducted into its potential anti-inflammatory and immunomodulatory effects, as well as its antioxidant activity.
Méthodes De Synthèse
(2S)-2-(dimethylamino)-3,3-dimethylbutanoic acid can be synthesized by several methods, including the reductive amination of (2S)-2,3-dimethylbutan-2-ol with dimethylamine, the reaction of (2S)-2,3-dimethylbutan-2-ol with dimethylformamide, and the reaction of (2S)-2,3-dimethylbutan-2-ol with dimethylacetamide. The reductive amination reaction is the most commonly used method and yields the highest yield of (2S)-2-(dimethylamino)-3,3-dimethylbutanoic acid.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-2-(dimethylamino)-3,3-dimethylbutanoic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2,3-dimethylbutan-1-ol", "dimethylamine", "sodium hydride", "methyl iodide", "sodium hydroxide", "hydrochloric acid", "sodium chloride", "sodium bicarbonate", "sodium sulfate", "acetic anhydride", "pyridine", "ethanol" ], "Reaction": [ "Step 1: Conversion of 2,3-dimethylbutan-1-ol to 2,3-dimethylbutanal using sodium hydride and methyl iodide", "Step 2: Conversion of 2,3-dimethylbutanal to 2,3-dimethylbutanoic acid using sodium hydroxide and hydrochloric acid", "Step 3: Conversion of 2,3-dimethylbutanoic acid to its methyl ester using methanol and sulfuric acid", "Step 4: Conversion of 2,3-dimethylbutanoic acid methyl ester to (2S)-2-(dimethylamino)-3,3-dimethylbutanoic acid using dimethylamine, acetic anhydride, and pyridine", "Step 5: Purification of the final product using ethanol, sodium bicarbonate, and sodium sulfate" ] } | |
Numéro CAS |
1429301-82-5 |
Nom du produit |
(2S)-2-(dimethylamino)-3,3-dimethylbutanoic acid |
Formule moléculaire |
C8H17NO2 |
Poids moléculaire |
159.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



